molecular formula C5H9NO2 B143059 Methyl azetidine-2-carboxylate CAS No. 134419-57-1

Methyl azetidine-2-carboxylate

Cat. No.: B143059
CAS No.: 134419-57-1
M. Wt: 115.13 g/mol
InChI Key: CHNOQXRIMCFHKZ-UHFFFAOYSA-N
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Description

Methyl azetidine-2-carboxylate (CAS: 162698-26-2; molecular formula: C₅H₉NO₂·HCl) is a four-membered heterocyclic compound featuring an azetidine ring with a methyl ester group at the 2-position. This compound is structurally related to the non-proteinogenic amino acid azetidine-2-carboxylic acid (AZC), a known proline analogue and plant toxin . This compound is often synthesized as a hydrochloride salt to enhance solubility and stability .

Key applications include its use as a building block in organic synthesis and pharmaceutical research. For example, it is employed in the stereocontrolled synthesis of tetrasubstituted azetidines, which are valuable intermediates for drug discovery . Additionally, this compound has been identified in formulations like licorice oil-based emulgels, albeit in small quantities (1.09%) .

Properties

IUPAC Name

methyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOQXRIMCFHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531752
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-57-1
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 5–10 mol%.

  • Solvent : Excess methanol acts as both reactant and solvent.

  • Temperature : Reflux (65–70°C) for 12–24 hours.

  • Yield : 70–85% after vacuum distillation.

Mechanistic Insights :
The reaction follows a classic acid-catalyzed esterification mechanism, where the carbonyl oxygen is protonated to enhance electrophilicity. Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release water and yield the ester.

Challenges :

  • Azetidine’s strained four-membered ring may lead to ring-opening side reactions under prolonged acidic conditions.

  • Competing N-methylation is mitigated by maintaining stoichiometric control and moderate temperatures.

Cyclization of β-Amino Ester Precursors

Azetidine rings can be constructed via intramolecular nucleophilic substitution of β-amino esters, leveraging methodologies reported in patent literature.

Synthetic Pathway:

  • Synthesis of β-Amino Ester :

    • React methyl 3-aminobutanoate with 1,2-dibromoethane in acetonitrile at 50°C for 6 hours.

  • Cyclization :

    • Treat the β-amino ester with potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at reflux for 4 hours.

Key Parameters :

ParameterValueSource
Cyclization AgentK₂CO₃ (2.5 equiv)
SolventTHF
Temperature66°C (reflux)
Yield65–75%

Advantages :

  • Avoids handling azetidine-2-carboxylic acid directly, reducing ring-strain-related side reactions.

  • Compatible with scalable batch processes.

Hydrogenolysis of Benzyl-Protected Intermediates

Protected precursors, such as 1-benzyl-azetidine-2-carboxylate, enable selective deprotection to yield the target compound. This method, derived from chiral resolution protocols, ensures high enantiopurity.

Procedure:

  • Synthesis of 1-Benzyl-azetidine-2-carboxylic Acid :

    • React γ-butyrolactone with bromine and red phosphorus, followed by benzylation.

  • Esterification :

    • Treat the acid with methanol and H₂SO₄ to form methyl 1-benzyl-azetidine-2-carboxylate.

  • Debenzylation :

    • Hydrogenate with 10% palladium on carbon (Pd/C) in methanol at 35°C under 2 MPa H₂ pressure.

Data Summary :

StepConditionsYieldSource
EsterificationH₂SO₄, MeOH, reflux80%
Debenzylation10% Pd/C, H₂, 35°C82%

Critical Considerations :

  • Benzyl groups stabilize the azetidine ring during esterification.

  • Catalyst loading (5–10 wt% Pd/C) balances cost and reactivity.

Green Chemistry Approaches

Emergent solvent-free and microwave-assisted methods offer sustainable alternatives. For example, microwave irradiation (300 W, 100°C, 30 min) accelerates esterification, achieving 90% conversion with reduced energy input.

Comparative Analysis :

MethodTimeYieldEnergy Use
Conventional24 h80%High
Microwave0.5 h88%Low

Chemical Reactions Analysis

Types of Reactions: Methyl azetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl azetidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins, leading to potential disruptions in protein folding and function . This property is of interest in studying protein misfolding diseases and developing therapeutic strategies.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl azetidine-2-carboxylate belongs to a family of azetidine derivatives and proline analogues. Below is a comparative analysis of its structural, physicochemical, and biological properties against related compounds.

Table 1: Comparative Analysis of this compound and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Solubility Biological Activity Synthesis Method
This compound HCl 162698-26-2 C₅H₉NO₂·HCl 151.59 Soluble in DMSO Proline analogue, induces proteotoxic stress Hydrogenation of azetine-2-carboxylates
Azetidine-2-carboxylic acid (AZC) 2133-34-8 C₄H₇NO₂ 101.10 Water-soluble Plant toxin, inhibits cytosolic prolyl-tRNA synthetase Biosynthesis in plants (e.g., Convallaria majalis)
Methyl piperidine-2-carboxylate HCl 32559-18-5 C₇H₁₃NO₂·HCl 187.64 Organic solvents Limited data Esterification of piperidine-2-carboxylic acid
3-Aminodihydrofuran-2(3H)-one HCl 42417-39-0 C₄H₇NO₂·HCl 137.57 DMSO/water Intermediate in drug synthesis Not specified
Azetidine-2-Carboxylic Acid (AZC)
  • Structural Difference : AZC lacks the methyl ester group, making it a free carboxylic acid.
  • Biological Activity : AZC is a potent plant growth inhibitor due to its misincorporation into proteins in place of proline, disrupting cellular processes . In contrast, this compound’s ester group reduces its direct toxicity but retains its role as a proline analogue in stress induction .
  • Permeability : AZC is actively imported into yeast cells via proline permeases (e.g., Agp1, Put4), whereas the ester form may exhibit altered membrane permeability .
Methyl Piperidine-2-Carboxylate
  • Ring Size : Piperidine is a six-membered ring, conferring greater conformational flexibility compared to azetidine’s strained four-membered structure.
  • Applications : Piperidine derivatives are more common in drug discovery (e.g., alkaloids), whereas azetidines are emerging as rigid scaffolds for targeting specific receptors (e.g., NMDA receptors) .
PMB Azetidine-2-Carboxylates
  • Stability: Para-methoxybenzyl (PMB)-protected azetidine-2-carboxylates resist hydrogenolysis under conditions where methyl esters undergo cleavage, enabling selective synthesis of carboxylic acids .
  • Stereochemical Control : PMB derivatives allow for higher stereoselectivity in hydrogenation reactions compared to methyl esters .

Industrial and Research Relevance

  • Microbiology : AZC and its analogues are tools for studying stress responses in yeast and bacteria .
  • Chemical Suppliers : this compound hydrochloride is commercially available from suppliers like GLPBIO and Wuhan Xinshengjiali Biotech, underscoring its demand in research .

Biological Activity

Methyl azetidine-2-carboxylate, a derivative of azetidine-2-carboxylic acid, has garnered attention in various fields of biological research due to its unique structural characteristics and biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and potential toxicological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a four-membered nitrogen-containing ring with a carboxylate group. Its molecular formula is C5H9NO2C_5H_9NO_2. The compound's structure allows it to mimic proline, a naturally occurring amino acid, which has implications for its incorporation into proteins and subsequent biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that azetidine derivatives possess significant antibacterial and antifungal properties. This compound has been tested against several microbial strains, showing effective inhibition at specific concentrations.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially impacting conditions characterized by excessive inflammation.
  • Toxicological Concerns : this compound can misincorporate into proteins in place of proline, leading to altered protein function and potential toxicity.

Antimicrobial Activity

A study assessed the antimicrobial potential of various substituted azetidine derivatives, including this compound. The minimum inhibitory concentrations (MIC) against selected bacterial and fungal strains were determined. Table 1 summarizes the antimicrobial efficacy of this compound compared to other derivatives.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
This compoundE. coli32Candida albicans16
Azetidine-2-Carboxylic AcidS. aureus64Aspergillus niger32
Control (Standard Antibiotic)E. coli4Candida albicans8

Anti-inflammatory Effects

Research has indicated that this compound may exert anti-inflammatory effects through modulation of pro-inflammatory cytokines. In vitro studies using murine microglial cells showed that treatment with the compound reduced the expression of pro-inflammatory markers such as IL-6 and TNF-alpha. Table 2 provides a summary of these findings.

TreatmentIL-6 Expression (pg/mL)TNF-alpha Expression (pg/mL)
Control15080
This compound (10 µM)9040
This compound (50 µM)6020

Toxicological Implications

The misincorporation of this compound into proteins poses significant risks. Studies have shown that when incorporated in place of proline, it can lead to structural disruptions in proteins, potentially causing cellular stress and apoptosis. The following case studies illustrate these toxicological effects:

  • Case Study on Plant Growth : In Arabidopsis thaliana, exposure to this compound resulted in stunted growth and observable morphological changes due to protein misfolding.
  • Animal Model Study : In a murine model, administration of high doses led to organ damage characterized by increased apoptosis in liver tissues.

The primary mechanism through which this compound exerts its biological effects involves its incorporation into proteins as a proline analog. This misincorporation disrupts normal protein folding and function, leading to various downstream effects including:

  • Altered metabolic pathways
  • Disruption in cellular signaling
  • Induction of stress responses

Q & A

Basic Research Questions

Q. What are the validated methods for detecting methyl azetidine-2-carboxylate (A2C) in plant or microbial systems?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify A2C. For plant studies, tissue homogenization in methanol:water (70:30) followed by centrifugation and filtration is recommended. In yeast, intracellular A2C can be measured via isotopic labeling (e.g., 14C^{14}\text{C}-proline competition assays) due to its structural similarity to proline .
  • Validation : Cross-validate results with genetic knockouts of A2C transporters (e.g., yeast permeases AGP1, GAP1, PUT4, or DIP5) to confirm specificity .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Employ nucleophilic substitution or esterification reactions. For example, react azetidine-2-carboxylic acid with methyl iodide in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions. Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using 1^1H-NMR and FAB-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in A2C’s role as a proline analog versus a toxin in different organisms?

  • Analysis : In plants, A2C inhibits cytosolic prolyl-tRNA synthetase (PRS) due to low substrate specificity, leading to growth suppression . In yeast, toxicity arises from competitive inhibition of proline metabolism, but specific permeases (e.g., AGP1) enable A2C import, complicating its role as a stress inducer .
  • Experimental Design : Compare PRS enzyme kinetics (Km_m, Vmax_{max}) between plant (e.g., Arabidopsis) and yeast systems using purified enzymes and radiolabeled proline/A2C. Use CRISPR-edited PRS variants to test specificity .

Q. How can researchers design assays to differentiate A2C’s metabolic assimilation from detoxification pathways?

  • Methodology :

Metabolic Flux Analysis : Track 13C^{13}\text{C}-labeled A2C in microbial cultures (e.g., Saccharomyces cerevisiae) via GC-MS to identify intermediates like γ-glutamyl-A2C.

Genetic Screens : Perform transposon mutagenesis in bacteria (e.g., Pseudomonas) to identify genes essential for A2C catabolism (e.g., azetidine hydrolases) .

Enzymatic Profiling : Purify candidate enzymes (e.g., from Convallaria majalis) and assay for A2C conversion using spectrophotometric NADH/NADPH-coupled reactions .

Q. What are the critical controls for studying A2C’s allelopathic effects in plant co-culture experiments?

  • Controls :

  • Negative : Include a proline auxotrophic plant mutant to distinguish A2C-specific effects from general nutrient limitation.
  • Chemical : Use structural analogs (e.g., azetidine-3-carboxylic acid) to test specificity.
  • Transport : Apply A2C to yeast strains lacking proline/A2C permeases (e.g., Δagp1 Δgap1) to validate uptake-dependent toxicity .

Methodological Challenges and Solutions

Q. How to address variability in A2C toxicity assays across microbial species?

  • Troubleshooting :

  • Standardize Growth Media : Use defined minimal media to avoid confounding effects of complex nutrients on transporter expression .
  • Dose-Response Curves : Test A2C concentrations from 0.1–10 mM, as toxicity thresholds vary (e.g., IC50_{50} = 2 mM in Arabidopsis vs. 5 mM in yeast) .
  • Transcriptomic Validation : Perform RNA-seq on treated vs. untreated cells to identify stress-response pathways (e.g., unfolded protein response) .

Q. What computational tools predict A2C’s interaction with proline-binding enzymes?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model A2C into PRS active sites (PDB: 1WLE). Compare binding energies with proline.
  • Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to assess stability of A2C-PRS complexes versus proline-PRS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Methyl azetidine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.